

Spectroscopic data (NMR, IR, MS) for 6-Chlorophenanthridine

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Compound of Interest

Compound Name: 6-Chlorophenanthridine

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An In-Depth Technical Guide to the Spectroscopic Data of 6-Chlorophenanthridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-chlorophenanthridine** (C₁₃H₈ClN), a heterocyclic aromatic compound. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds. The following sections provide data for both proton (¹H) and carbon-13 (¹³C) NMR analysis of **6-chlorophenanthridine**.

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented was acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.63 - 8.60	Doublet (d)	1H	Aromatic H
8.55 - 8.52	Doublet (d)	1H	Aromatic H
8.50 - 8.48	Doublet (d)	1H	Aromatic H
8.11 - 8.09	Doublet (d)	1H	Aromatic H
7.94 - 7.92	Triplet (t)	1H	Aromatic H
7.79 - 7.66	Multiplet (m)	3H	Aromatic H

Predicted ^{13}C NMR Data

While experimental ^{13}C NMR data for **6-chlorophenanthridine** is not readily available in the cited literature, expected chemical shifts can be predicted based on the aromatic structure and the electronic effects of the nitrogen and chlorine substituents. The carbon chemical shift spectrum is broad, typically ranging from 0 to 220 ppm.^{[1][2]} Aromatic carbons generally resonate in the 110-170 ppm region.^{[2][3]}

Predicted Chemical Shift (δ) ppm	Carbon Type	Rationale
~150 - 160	C-Cl	The carbon atom directly bonded to the electronegative chlorine atom is expected to be significantly deshielded.
~140 - 150	C=N (quaternary)	The carbon atom in the imine bond is deshielded due to the electronegativity of nitrogen and its position in the heterocyclic ring.
~120 - 140	Aromatic C-H & C-C	The remaining aromatic carbons are expected to resonate within the typical range for polycyclic aromatic systems. ^[2]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of heterocyclic compounds like **6-chlorophenanthridine**.

- **Sample Preparation:** Approximately 5-10 mg of the solid **6-chlorophenanthridine** sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).
- **Instrument Setup:** The sample tube is placed in the NMR spectrometer's magnet. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. The sample temperature is equilibrated, typically at 298K.^[4]
- **Data Acquisition:** For ¹H NMR, a standard pulse-acquire experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Expected IR Absorption Bands

An experimental IR spectrum for **6-chlorophenanthridine** is not available in the searched literature. However, the characteristic absorption bands can be predicted based on its molecular structure. The region below 1500 cm^{-1} is known as the fingerprint region and contains many complex vibrations.[5]

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3100 - 3000	C-H Stretch	Medium-Weak	Aromatic Ring[6]
1650 - 1550	C=N Stretch	Medium	Imine
1600 - 1450	C=C Stretch	Medium-Strong	Aromatic Ring[6][7]
850 - 550	C-Cl Stretch	Strong	Aryl Halide

Experimental Protocol for FT-IR Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. [8][9]

- Sample Preparation: 1-2 mg of solid **6-chlorophenanthridine** is finely ground in an agate mortar and pestle.[8]
- Mixing: Approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the ground sample and thoroughly mixed.[8]

- Pellet Formation: The mixture is transferred to a pellet die and placed under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[8]
- Data Acquisition: A background spectrum of a blank KBr pellet is collected first.[9] The sample pellet is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the 4000-400 cm^{-1} range.[10] The final spectrum is presented in terms of percent transmittance versus wavenumber.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method that causes fragmentation of the molecule, providing a characteristic pattern that aids in structure elucidation.[11][12]

Expected Mass Spectrometry Data

The molecular formula of **6-chlorophenanthridine** is $\text{C}_{13}\text{H}_8\text{ClN}$, with a monoisotopic mass of approximately 213.03 g/mol .

m/z Value	Ion	Rationale
213 / 215	$[\text{M}]^+ / [\text{M}+2]^+$	The molecular ion peak. The presence of a single chlorine atom results in a characteristic isotopic pattern with peaks at M^+ and $\text{M}+2$ in an approximate 3:1 intensity ratio.
178	$[\text{M}-\text{Cl}]^+$	Represents the loss of the chlorine radical from the molecular ion.
151	$[\text{M}-\text{Cl}-\text{HCN}]^+$	Subsequent loss of a neutral hydrogen cyanide molecule from the $[\text{M}-\text{Cl}]^+$ fragment, a common fragmentation pathway for nitrogen-containing heterocycles.

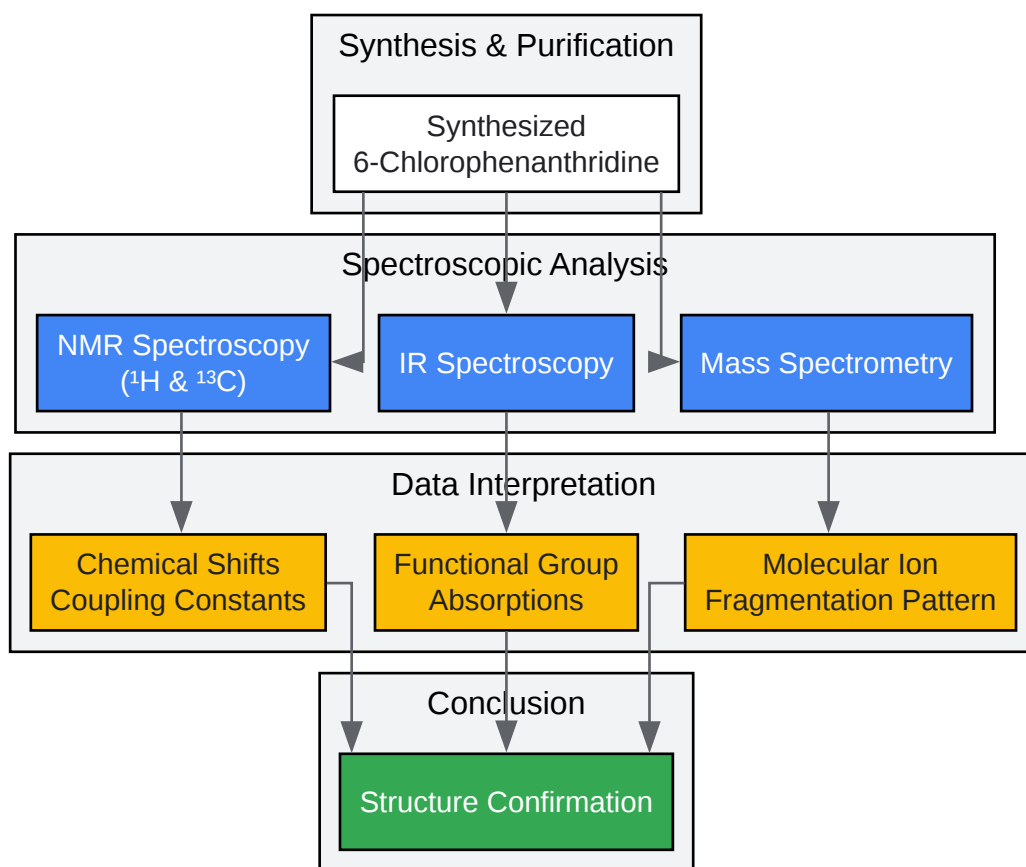
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for obtaining an EI mass spectrum.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer. For a solid, volatile compound, this is often done using a direct insertion probe which is heated to vaporize the sample into the ion source.^[13]
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[11][13][14]} This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion ($[M]^+$), and to induce extensive fragmentation.^[12]
- **Mass Analysis:** The resulting positive ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Analytical Workflow

The structural characterization of a synthesized compound such as **6-chlorophenanthridine** follows a logical workflow, integrating various spectroscopic techniques to confirm its identity.



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Caption: Workflow for the spectroscopic characterization of **6-chlorophenanthridine**.

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